molecular formula C20H18O B188912 2,6-Dibenzylidenecyclohexanone CAS No. 897-78-9

2,6-Dibenzylidenecyclohexanone

Cat. No. B188912
CAS RN: 897-78-9
M. Wt: 274.4 g/mol
InChI Key: CTKKGXDAWIAYSA-KPNKYRRCSA-N
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Description

2,6-Dibenzylidenecyclohexanone (also known as DBC) is a chemical compound with the molecular formula C20H18O . It has a molecular weight of 274.4 g/mol . The IUPAC name for this compound is (2E,6E)-2,6-dibenzylidenecyclohexan-1-one .


Synthesis Analysis

DBC can be synthesized from 2-(phenyl(phenylamino)methyl)cyclohexanone (Mannich base) in acetic acid under reflux conditions . This process involves an elimination reaction . A series of symmetrical dibenzylidene derivatives of cyclohexanone were synthesized with the goal of studying the physicochemical properties of cross-conjugated dienones (ketocyanine dyes) .


Molecular Structure Analysis

The structures of the products were established and studied by X-ray diffraction, NMR spectroscopy, and electronic spectroscopy . All products had the E, E -geometry .


Chemical Reactions Analysis

The compound 2,6-bis(4-methoxy-benzylidene)-cyclohexanone showed a bathochromic shift (absorption maxima at 359 nm) which is lesser than that of compound 1e because of the presence of the electron-donating methoxy (−OCH3) substituent .


Physical And Chemical Properties Analysis

DBC has a density of 1.1±0.1 g/cm3, a boiling point of 469.3±45.0 °C at 760 mmHg, and a flash point of 207.5±23.7 °C . The compound has a molar refractivity of 89.1±0.3 cm3, and its surface tension is 52.3±3.0 dyne/cm . The molar volume of DBC is 238.5±3.0 cm3 .

Scientific Research Applications

2,6-Dibenzylidenecyclohexanone: A Comprehensive Analysis of Scientific Research Applications

Nonlinear Optical Materials: 2,6-Dibenzylidenecyclohexanone has been identified as a precursor in the preparation of nonlinear optical materials. These materials are crucial for various applications, including optical switching, optical data storage, and frequency doubling .

Liquid-Crystalline Polymers: This compound also finds application in the synthesis of liquid-crystalline polymers, which are used in displays, sensors, and other advanced electronic devices due to their unique optical and electrical properties .

Pharmaceutical Research: In pharmaceutical research, derivatives of 2,6-Dibenzylidenecyclohexanone have shown potential with antibacterial, antitubercular, antiviral, anti-cancer, and anthelminthic effects. This highlights its significance in drug discovery and medicinal chemistry .

Corrosion Inhibition: The compound has been studied as a corrosion inhibitor for metals in acidic environments. Its efficacy in protecting metal surfaces makes it valuable for industrial applications where corrosion resistance is essential .

Organic Synthesis: 2,6-Dibenzylidenecyclohexanone is involved in various organic synthesis reactions such as the retro-Claisen–Schmidt process. It acts as a key intermediate in synthesizing other organic compounds .

Computational Chemistry: Computational studies have been conducted on novel Schiff base derivatives of 2,6-Dibenzylidenecyclohexanone to understand their electronic structure and potential reactivity. This aids in predicting the behavior of these compounds in various chemical reactions .

Safety and Hazards

According to the safety data sheet, DBC should be handled with adequate ventilation and personal protective equipment as required . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .

properties

IUPAC Name

(2E,6E)-2,6-dibenzylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKKGXDAWIAYSA-JSAVKQRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(benzylidene)cyclohexanone

CAS RN

897-78-9
Record name 2,6-Dibenzylidenecyclohexanone
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Record name 2,6-Dibenzylidenecyclohexanone
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Record name 2,6-dibenzylidenecyclohexan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,6-Dibenzylidenecyclohexanone?

A1: The molecular formula of 2,6-Dibenzylidenecyclohexanone is C26H22O, and its molecular weight is 350.44 g/mol.

Q2: What spectroscopic data are available for characterizing 2,6-Dibenzylidenecyclohexanone?

A2: Researchers commonly utilize various spectroscopic techniques to characterize 2,6-Dibenzylidenecyclohexanone. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are invaluable for elucidating the structure and confirming the formation of 2,6-Dibenzylidenecyclohexanone and its derivatives. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, particularly the characteristic carbonyl group (C=O) stretching vibration. [, , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly those associated with the conjugated system. [, ]
  • Single Crystal X-Ray Diffraction: This technique provides detailed information about the crystal structure, bond lengths, and bond angles of 2,6-Dibenzylidenecyclohexanone. []

Q3: Is 2,6-Dibenzylidenecyclohexanone stable at high temperatures?

A3: 2,6-Dibenzylidenecyclohexanone undergoes retro-Claisen-Schmidt processes, predominantly hydrolysis, at elevated temperatures in water (220–250 °C), even without a catalyst. This leads to the formation of 2-benzylidenecyclohexanone and an aryl aldehyde. []

Q4: How does the presence of substituents on the aryl rings of 2,6-Dibenzylidenecyclohexanone affect its stability in high-temperature water?

A4: 2,6-Dibenzylidenecyclohexanone derivatives with either electron-withdrawing or -donating groups on the aryl rings exhibit increased susceptibility to hydrolysis compared to the unsubstituted parent compound. []

Q5: Can 2,6-Dibenzylidenecyclohexanone undergo dimerization?

A5: Yes, 2,6-Dibenzylidenecyclohexanone can dimerize upon refluxing in ethanol. This process is influenced by various factors, with inhibition observed in the presence of acids, alkali, rubber stoppers, and sulfur. Interestingly, soft glassware does not impact the dimerization. Researchers have successfully isolated two dimers and three monomeric isomers of 2,6-Dibenzylidenecyclohexanone. [, ]

Q6: What is the role of 2,6-Dibenzylidenecyclohexanone in Claisen-Schmidt condensation reactions?

A6: 2,6-Dibenzylidenecyclohexanone is a product of the Claisen-Schmidt condensation reaction between benzaldehyde and cyclohexanone. [, ] Catalysts containing magnesium, iron, aluminum, or zinc have demonstrated high activity and selectivity for this reaction, with the basicity of the catalyst playing a key role. [, ]

Q7: Have computational methods been used to study 2,6-Dibenzylidenecyclohexanone?

A7: Yes, computational chemistry has played a significant role in understanding the structural properties and behavior of 2,6-Dibenzylidenecyclohexanone.

  • Conformational Analysis: Molecular mechanics calculations, semi-empirical methods (MOPAC), and ab initio methods with configuration interaction (CI) have been employed to determine the relative energies of different isomers of 2,6-Dibenzylidenecyclohexanone. These studies have successfully predicted the lowest energy isomer, which agrees with experimental data. []
  • QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) analyses using programs like Molecular Operating Environment (MOE) have shed light on the factors influencing the inhibitory activity of 2,6-Dibenzylidenecyclohexanone derivatives against specific enzymes. These studies highlight the importance of molecular descriptors such as Van der Waals surface area, lipophilicity, and partial charge distribution. []

Q8: How do structural modifications affect the biological activity of 2,6-Dibenzylidenecyclohexanone derivatives?

A8: Research indicates that modifications to the 2,6-Dibenzylidenecyclohexanone scaffold can significantly influence its biological activity:

  • Antimalarial Activity: Derivatives of 2,6-Dibenzylidenecyclohexanone have been investigated for potential antimalarial activity. []
  • Inhibition of Glutathione S-Transferases: Modifications to the core structure, particularly the introduction of various substituents, impact the inhibitory potency of 2,6-Dibenzylidenecyclohexanone analogues against human glutathione S-transferases (GSTs) such as GSTA1-1, GSTM1-1, and GSTP1-1. []
  • Anticancer Activity: Incorporating the 2,6-Dibenzylidenecyclohexanone moiety into di-spirooxindole analogs has yielded compounds with promising anticancer activity against various cancer cell lines, including prostate, cervical, and breast cancer cells. Notably, these compounds showed minimal cytotoxicity against normal human fibroblast cells. []

Q9: What analytical techniques are used to characterize and quantify 2,6-Dibenzylidenecyclohexanone?

A9: Beyond the spectroscopic techniques mentioned earlier, researchers employ various other analytical methods:

    Q10: What are the cross-disciplinary applications of 2,6-Dibenzylidenecyclohexanone and its derivatives?

    A10: The unique properties of 2,6-Dibenzylidenecyclohexanone and its derivatives lend themselves to diverse applications across various scientific disciplines:

    • Materials Science: 2,6-Dibenzylidenecyclohexanone can be incorporated into polymers, potentially leading to materials with liquid crystalline properties. [] This opens avenues for developing advanced materials with tunable optical and electronic properties.
    • Supramolecular Chemistry: 2,6-Dibenzylidenecyclohexanone exhibits the ability to form supramolecular assemblies through C–H···O hydrogen bonding interactions with molecules like 1,3,5-trinitrobenzene. These interactions play a crucial role in crystal engineering and the design of functional materials. []

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